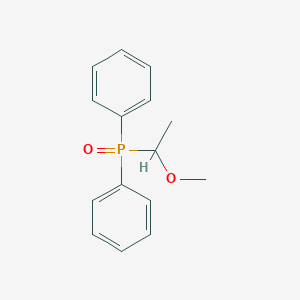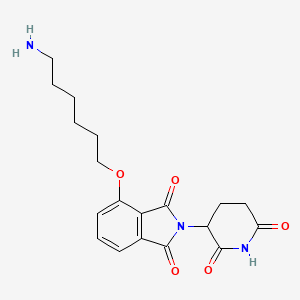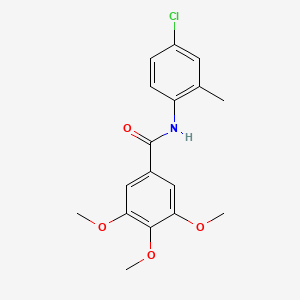
Phosphine oxide, (1-methoxyethyl)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, (1-methoxyethyl)diphenyl- is an organophosphorus compound with the chemical formula C15H17O2P. It is a derivative of phosphine oxide, where the phosphorus atom is bonded to two phenyl groups and one (1-methoxyethyl) group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1-methoxyethyl)diphenyl- typically involves the reaction of diphenylphosphine with (1-methoxyethyl) chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
Ph2P-H+CH3OCH2CH2Cl→Ph2P(O)CH2CH2OCH3
Industrial Production Methods
In industrial settings, the production of phosphine oxide, (1-methoxyethyl)diphenyl- may involve more efficient and scalable methods. One common approach is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphine oxide. This method is advantageous due to its high yield and relatively mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, (1-methoxyethyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The (1-methoxyethyl) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols, thiols, and amines can react with the phosphine oxide under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphine oxide, (1-methoxyethyl)diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphine oxide, (1-methoxyethyl)diphenyl- involves its ability to coordinate with metal ions and form stable complexes. This property is particularly useful in catalysis and coordination chemistry. The compound can also act as a radical scavenger, providing antioxidant properties in various applications .
Comparaison Avec Des Composés Similaires
Phosphine oxide, (1-methoxyethyl)diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the (1-methoxyethyl) group, making it less versatile in certain applications.
Tributylphosphine oxide: Contains three butyl groups instead of phenyl groups, leading to different chemical properties and applications.
Aminophosphine oxides: Contain amino groups, providing additional functionality and reactivity.
Conclusion
Phosphine oxide, (1-methoxyethyl)diphenyl- is a versatile and valuable compound in various scientific and industrial fields. Its unique chemical properties, stability, and ability to undergo diverse reactions make it an important reagent and ligand in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
64304-77-4 |
|---|---|
Formule moléculaire |
C15H17O2P |
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
[1-methoxyethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C15H17O2P/c1-13(17-2)18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clé InChI |
DMQIMZHESVGADX-UHFFFAOYSA-N |
SMILES canonique |
CC(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one](/img/structure/B11938334.png)











![3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B11938419.png)
![3-Ethenylbicyclo[2.2.1]heptan-3-ol](/img/structure/B11938424.png)
